molecular formula C15H13ClN2O5 B5205274 5-chloro-2-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide

5-chloro-2-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide

Cat. No. B5205274
M. Wt: 336.72 g/mol
InChI Key: VUHRMQSFNSGDGJ-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide, also known as GW 501516, is a chemical compound that belongs to the class of selective androgen receptor modulators (SARMs). It was first developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. However, later research studies revealed its potential as an athletic performance-enhancing drug.

Mechanism of Action

5-chloro-2-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates gene expression involved in lipid and glucose metabolism, muscle fiber type switching, and inflammation. Activation of PPARδ by 5-chloro-2-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide 501516 leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis in skeletal muscle, as well as reduced inflammation and oxidative stress in various tissues.
Biochemical and Physiological Effects
5-chloro-2-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide 501516 has been shown to have several biochemical and physiological effects in animal models and human studies. These include increased endurance and exercise capacity, improved lipid and glucose metabolism, reduced inflammation and oxidative stress, and protection against diet-induced obesity and insulin resistance. However, some studies have also reported adverse effects, such as liver toxicity and tumor formation in animal models.

Advantages and Limitations for Lab Experiments

5-chloro-2-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide 501516 has several advantages for lab experiments, including its high potency, selectivity, and specificity for PPARδ activation. It can be easily synthesized and purified, and its effects can be measured using various biochemical and physiological assays. However, its limitations include its potential toxicity and variability in response among different species and tissues.

Future Directions

There are several future directions for research on 5-chloro-2-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide 501516, including its potential therapeutic applications in metabolic and cardiovascular diseases, its mechanisms of action and downstream signaling pathways, its effects on different tissues and cell types, and its safety and toxicity profiles. In addition, there is a need for standardized protocols for its use in animal studies and human trials, as well as regulations for its use in sports and athletic competitions.

Synthesis Methods

The synthesis of 5-chloro-2-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide 501516 involves several steps, including the condensation of 2-methoxy-4-nitrobenzaldehyde with 5-chloro-2-methoxybenzoic acid, followed by reduction and acylation to form the final product. The purity of 5-chloro-2-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide 501516 can be determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

5-chloro-2-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide 501516 has been extensively studied for its potential therapeutic applications in metabolic and cardiovascular diseases, such as obesity, diabetes, and dyslipidemia. It has been shown to improve insulin sensitivity, increase glucose uptake in skeletal muscle, and reduce plasma triglycerides and cholesterol levels in animal models. In addition, 5-chloro-2-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide 501516 has been investigated for its anti-inflammatory and anti-cancer properties.

properties

IUPAC Name

5-chloro-2-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O5/c1-22-13-6-3-9(16)7-11(13)15(19)17-12-5-4-10(18(20)21)8-14(12)23-2/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHRMQSFNSGDGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6088539

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